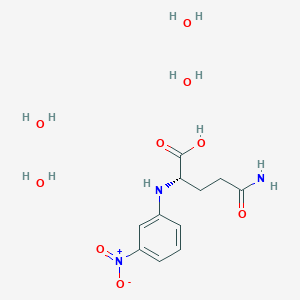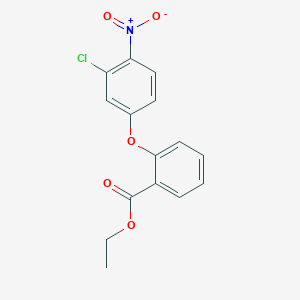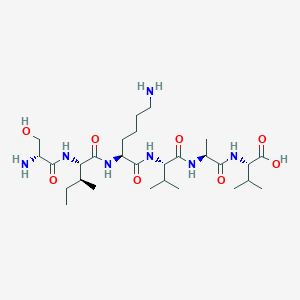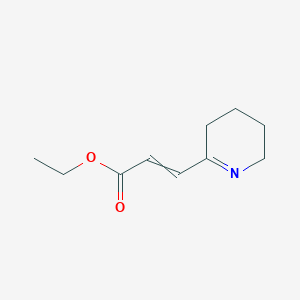
L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-seryl-L-prolyl-L-prolyl-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-seryl-L-prolyl-L-prolyl-L-proline is a complex peptide compound It is composed of multiple amino acids, including serine, ornithine, threonine, and proline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-seryl-L-prolyl-L-prolyl-L-proline involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. Deprotection steps are carried out using trifluoroacetic acid (TFA) to remove protecting groups from the amino acids.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and yield. The process would be optimized to ensure high purity and consistency of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, would be employed to verify the identity and purity of the synthesized peptide.
化学反応の分析
Types of Reactions
L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-seryl-L-prolyl-L-prolyl-L-proline can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the serine and threonine residues, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the diaminomethylidene group, converting it to a simpler amine group.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Amino acid substitution can be achieved using standard peptide synthesis techniques with the desired amino acid derivatives.
Major Products Formed
The major products formed from these reactions include hydroxylated peptides, reduced amine derivatives, and various peptide analogs with modified amino acid sequences.
科学的研究の応用
L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-seryl-L-prolyl-L-prolyl-L-proline has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: The compound can be utilized in studies of protein-protein interactions and enzyme-substrate specificity.
Industry: It may be used in the production of specialized biomaterials and as a component in biochemical assays.
作用機序
The mechanism of action of L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-seryl-L-prolyl-L-prolyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The peptide’s structure allows it to fit into binding sites on proteins, modulating their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
- L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-α-glutamyl-L-valyl-L-tryptophan
- L-Leucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-proline
Uniqueness
L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-seryl-L-prolyl-L-prolyl-L-proline is unique due to its specific sequence of amino acids and the presence of the diaminomethylidene group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
870244-41-0 |
|---|---|
分子式 |
C31H52N10O11 |
分子量 |
740.8 g/mol |
IUPAC名 |
(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C31H52N10O11/c1-16(44)23(38-25(46)18(6-2-10-35-31(33)34)36-24(45)17(32)14-42)26(47)37-19(15-43)27(48)39-11-3-7-20(39)28(49)40-12-4-8-21(40)29(50)41-13-5-9-22(41)30(51)52/h16-23,42-44H,2-15,32H2,1H3,(H,36,45)(H,37,47)(H,38,46)(H,51,52)(H4,33,34,35)/t16-,17+,18+,19+,20+,21+,22+,23+/m1/s1 |
InChIキー |
LROWRQXEOUWLRO-AYNVCCPXSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)N)O |
正規SMILES |
CC(C(C(=O)NC(CO)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[3-(Methoxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B15161553.png)
![1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-nitrobenzene](/img/structure/B15161565.png)


![4-Chloro-N-[1-chloro-2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B15161592.png)


![tert-Butyl[(dec-2-en-1-yl)oxy]dimethylsilane](/img/structure/B15161605.png)
![N-[(4-Bromophenyl)carbamoyl]-N'-methoxy-N-methylmethanimidamide](/img/structure/B15161607.png)
![4-Ethoxy-2-fluoro-1-[(4-propylcyclohexyl)methoxy]benzene](/img/structure/B15161612.png)

